2,4,6-Trichloro-3-methoxyaniline CAS 96949-50-7 properties
2,4,6-Trichloro-3-methoxyaniline CAS 96949-50-7 properties
An In-Depth Technical Guide to 2,4,6-Trichloro-3-methoxyaniline (CAS 96949-50-7)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties and potential applications of 2,4,6-Trichloro-3-methoxyaniline. As a substituted aniline, this compound presents a unique combination of functional groups that inform its chemical behavior and potential utility as a synthetic intermediate.
Molecular Identity and Physicochemical Properties
2,4,6-Trichloro-3-methoxyaniline is a chlorinated and methoxylated derivative of aniline. Its core structure consists of a benzene ring substituted with three chlorine atoms, a methoxy group, and an amino group.
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 96949-50-7 | |
| IUPAC Name | 2,4,6-Trichloro-3-methoxyaniline | |
| Molecular Formula | C₇H₆Cl₃NO | |
| Molecular Weight | 226.48 g/mol | |
| SMILES | COC1=C(Cl)C=C(Cl)C(N)=C1Cl | |
| InChIKey | HYRLMRIJGIOSQV-UHFFFAOYSA-N |
Properties of 2,4,6-Trichloroaniline (CAS 634-93-5):
| Property | Value | Source |
| Appearance | Long needles or fine, light purple fibers | [1][2] |
| Melting Point | 73-75 °C | [3][4] |
| Boiling Point | 262 °C | [1][3] |
| Water Solubility | < 0.1 g/100 mL at 21.5 °C | [3] |
| log P | 3.69 | [1] |
The introduction of a methoxy group in 2,4,6-Trichloro-3-methoxyaniline is expected to influence its polarity and hydrogen bonding capabilities compared to 2,4,6-Trichloroaniline, which may lead to differences in its physical properties.
Caption: Chemical structure of 2,4,6-Trichloro-3-methoxyaniline.
Proposed Synthesis Pathway
A plausible synthetic route to 2,4,6-Trichloro-3-methoxyaniline involves the direct chlorination of 3-methoxyaniline. This approach is analogous to the synthesis of 2,4,6-trichloroaniline from aniline.[1][5] The electron-donating nature of the amino and methoxy groups activates the aromatic ring for electrophilic substitution, while the directing effects of these groups guide the incoming chlorine atoms to the 2, 4, and 6 positions.
Caption: Proposed synthesis workflow for 2,4,6-Trichloro-3-methoxyaniline.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 3-methoxyaniline in an anhydrous inert solvent, such as carbon tetrachloride or chlorobenzene, in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Chlorination: While stirring, introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride, to the solution. The reaction is exothermic and may require cooling to control the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve washing with an aqueous solution to remove any acid byproducts, followed by separation of the organic layer.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure 2,4,6-Trichloro-3-methoxyaniline.
Causality Note: The choice of an anhydrous solvent is critical to prevent the formation of byproducts like "aniline black," which can occur in the presence of water during the chlorination of anilines.[1] The use of an inert solvent prevents unwanted side reactions with the solvent itself.
Predicted Spectral Characteristics
While experimental spectra for 2,4,6-Trichloro-3-methoxyaniline are not available in the reviewed literature, its spectral properties can be predicted based on its structure and data from analogous compounds.
¹H NMR:
-
Aromatic Proton: A singlet is expected for the single proton on the aromatic ring, likely in the range of 7.0-7.5 ppm. For comparison, the aromatic protons of 2,4,6-trichloroaniline appear as a singlet at 7.18 ppm.[6]
-
Amine Protons: A broad singlet corresponding to the two amine protons is anticipated, typically in the range of 3.5-4.5 ppm. The amine protons of 2,4,6-trichloroaniline show a broad signal at 4.43 ppm.[3]
-
Methoxy Protons: A sharp singlet for the three methoxy protons is expected, likely around 3.8-4.0 ppm. The methoxy protons in 3-methoxyaniline provide a reference point.[7][8]
¹³C NMR: Six distinct signals are expected for the aromatic carbons due to the molecule's asymmetry. The chemical shifts will be influenced by the attached substituents (Cl, NH₂, OCH₃). The carbon attached to the methoxy group will be shifted downfield, as will the carbons attached to the chlorine atoms. A signal for the methoxy carbon is also expected around 55-60 ppm.
IR Spectroscopy:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching (Aromatic): A weak band around 3000-3100 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands around 2850-2960 cm⁻¹ for the methoxy group.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: A strong band around 1000-1300 cm⁻¹ for the aryl ether.
-
C-Cl Stretching: Strong absorptions in the 600-800 cm⁻¹ range.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 225. A characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) would be a key diagnostic feature. The relative intensities of these peaks would be approximately 100:98:32:3.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 2,4,6-Trichloro-3-methoxyaniline is dictated by its functional groups. The amino group can undergo standard reactions such as diazotization, acylation, and alkylation, making it a versatile handle for further synthetic transformations. The aromatic ring, while heavily substituted, could potentially undergo nucleophilic aromatic substitution under harsh conditions, displacing one of the chlorine atoms.
Substituted anilines are crucial building blocks in the synthesis of a wide range of organic molecules.[9] Specifically, chlorinated anilines are intermediates in the production of azo dyes, fungicides, and herbicides.[2][3][10] The presence of both chloro and methoxy substituents on the aniline ring makes 2,4,6-Trichloro-3-methoxyaniline a potentially valuable intermediate for creating complex, polyfunctional molecules for applications in:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds. The combination of lipophilic chlorine atoms and a hydrogen-bond-accepting methoxy group could be tailored to interact with specific biological targets.
-
Agrochemicals: As a precursor for new pesticides and herbicides, leveraging the known biological activity of chlorinated aromatic compounds.
-
Materials Science: For the synthesis of specialized polymers or dyes.
Safety and Handling
No specific safety data for 2,4,6-Trichloro-3-methoxyaniline is available. Therefore, it should be handled with extreme caution, assuming it possesses a hazard profile similar to or greater than that of related chlorinated anilines. The following information is based on the safety data for 2,4,6-Trichloroaniline.
GHS Hazard Classification (based on 2,4,6-Trichloroaniline):
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][11]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[11]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[11]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[11][12] Avoid breathing dust, fumes, or vapors.[12] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11] A NIOSH-approved respirator may be necessary for operations generating dust or aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][14] Store locked up.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] Avoid release to the environment.
First Aid:
-
If Swallowed: Immediately call a poison center or doctor.[11] Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.[11]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
References
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Matrix Fine Chemicals. 2,4,6-TRICHLORO-3-METHOXYANILINE | CAS 96949-50-7. Available from: [Link]
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PubChem. 2,4,6-Trichloro-3-methylaniline. National Center for Biotechnology Information. Available from: [Link]
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FUJIFILM Wako Chemicals. Safety Data Sheet. Available from: [Link]
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PrepChem.com. Synthesis of 2,4,6-trichloroaniline. Available from: [Link]
- Google Patents. US4447647A - Process for the preparation of 2,4,6-trichloroaniline.
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Wikipedia. 2,4,6-Trichloroaniline. Available from: [Link]
- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
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Grokipedia. 2,4,6-Trichloroaniline. Available from: [Link]
- Google Patents. US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents.
- Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056–1057, 176–188.
- Barakat, A., et al. (2019).
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PubChem. 2,4,6-Trichloroanisole. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Available from: [Link]
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PubChem. 2,4,6-Trichloroaniline. National Center for Biotechnology Information. Available from: [Link]
- Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 502.
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PubChem. 3-Methoxyaniline. National Center for Biotechnology Information. Available from: [Link]
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MDPI. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Available from: [Link]
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NIST WebBook. Benzene, 1,3,5-trichloro-2-methoxy-. Available from: [Link]
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